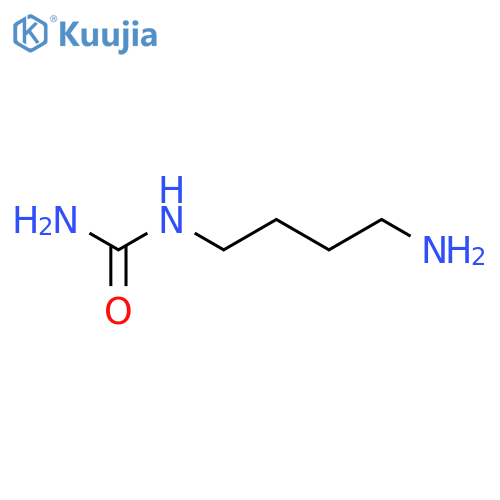

Cas no 6851-51-0 ((4-aminobutyl)urea)

(4-aminobutyl)urea 化学的及び物理的性質

名前と識別子

-

- Urea, N-(4-aminobutyl)-

- 4-aminobutylurea

- N-carbamoylputrescine

- (4-aminobutyl)urea

- CHEBI:17902

- Urea, (4-aminobutyl)-

- AKOS005067098

- Q40BOH7F84

- UNII-Q40BOH7F84

- C00436

- DTXSID10218639

- 1-(4-aminobutyl)urea

- SCHEMBL1332569

- Q3869317

- EN300-146691

- (4-aminobutyl)-Urea

- 6851-51-0

-

- インチ: InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)

- InChIKey: YANFYYGANIYHGI-UHFFFAOYSA-N

- ほほえんだ: C(CCNC(=O)N)CN

計算された属性

- せいみつぶんしりょう: 131.105862047g/mol

- どういたいしつりょう: 131.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 84.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 81.1Ų

(4-aminobutyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146691-0.5g |

(4-aminobutyl)urea |

6851-51-0 | 0.5g |

$768.0 | 2023-02-15 | ||

| Enamine | EN300-146691-0.1g |

(4-aminobutyl)urea |

6851-51-0 | 0.1g |

$342.0 | 2023-02-15 | ||

| Enamine | EN300-146691-0.05g |

(4-aminobutyl)urea |

6851-51-0 | 0.05g |

$229.0 | 2023-02-15 | ||

| Enamine | EN300-146691-10000mg |

(4-aminobutyl)urea |

6851-51-0 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-146691-500mg |

(4-aminobutyl)urea |

6851-51-0 | 500mg |

$768.0 | 2023-09-29 | ||

| Enamine | EN300-146691-1.0g |

(4-aminobutyl)urea |

6851-51-0 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-146691-5.0g |

(4-aminobutyl)urea |

6851-51-0 | 5.0g |

$2858.0 | 2023-02-15 | ||

| Enamine | EN300-146691-10.0g |

(4-aminobutyl)urea |

6851-51-0 | 10.0g |

$4236.0 | 2023-02-15 | ||

| Enamine | EN300-146691-250mg |

(4-aminobutyl)urea |

6851-51-0 | 250mg |

$487.0 | 2023-09-29 | ||

| Enamine | EN300-146691-50mg |

(4-aminobutyl)urea |

6851-51-0 | 50mg |

$229.0 | 2023-09-29 |

(4-aminobutyl)urea 関連文献

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

(4-aminobutyl)ureaに関する追加情報

(4-aminobutyl)urea(CAS No. 6851-51-0)の総合解説:特性・応用・研究動向

(4-aminobutyl)urea(4-アミノブチル尿素)は、有機化合物の一種であり、CAS登録番号6851-51-0で特定されるユニークな構造を持ちます。この化合物は、尿素とアミノ基を有するブチル鎖が結合した特徴的な構造を持ち、医薬品中間体や化粧品原料としての潜在的な応用が研究されています。

近年、バイオテクノロジーや創薬研究の分野で、4-aminobutylureaのような修飾尿素誘導体への関心が高まっています。特に、肌保湿成分や角質層保護剤としての機能が注目され、スキンケア製品開発における需要が増加しています。また、��ステナブルケミストリーの観点から、生分解性の高い本化合物の環境負荷低減効果も評価されています。

4-aminobutylureaの合成法としては、ブチレンジアミンと尿素の反応が一般的です。このプロセスでは、反応条件の最適化によって収率向上が可能であり、グリーンケミストリーの原則に沿った溶媒選択が研究されています。実験室規模では、水溶性と安定性に優れた特性を活かし、生化学的アッセイにおける緩衝液成分としても利用可能です。

分析技術の進歩に伴い、HPLCや質量分析を用いた4-aminobutylureaの高感度検出法が確立されています。これにより、化粧品や医薬品中の微量成分としての定量が可能となり、品質管理プロセスへの貢献が期待されています。さらに、計算化学を活用した分子シミュレーションでは、タンパク質との相互作用予測など、ドラッグデリバリーシステム設計への応用研究が進められています。

市場動向として、アンチエイジング効果を謳うコスメティック原料需要の拡大が、4-aminobutylurea関連製品の開発を後押ししています。特に、バリア機能強化を目的とした高機能スキンケア製品において、本化合物の配合例が増加中です。消費者からの「肌の弾力性向上」や「乾燥対策成分」に関する検索クエリの増加も、この傾向を反映しています。

安全性に関する研究では、4-aminobutylureaの皮膚刺激性が低いことが複数のin vitro試験で確認されています。この特性から、敏感肌用製品への適用可能性が示唆されており、アレルギーテスト済み化粧品の成分としての需要が見込まれます。ただし、製品化に際しては、各国の化粧品規制(EUのCosmetic Regulationなど)への適合性確認が必須です。

学術研究の最新動向では、4-aminobutylureaの細胞保護作用に関する論文発表が増加しています。特に、酸化ストレス軽減効果に着目した研究が多く、抗炎症を目的としたトピカル製剤開発への応用が期待されています。また、創傷治癒促進効果を示唆する予備的データも報告されており、今後の展開が注目されます。

産業利用の観点では、4-aminobutylureaの相乗効果を活かした複合原料の開発が進んでいます。例えば、ヒアルロン酸やセラミドとの組み合わせによる保湿効果の増強が実証されており、多機能化粧品の設計において重要な役割を果たす可能性があります。このような背景から、OEMメーカー向けの原料供給ビジネスも活性化しています。

今後の展望として、4-aminobutylureaの構造最適化を通じた機能性向上や、ナノテクノロジーを活用したドラッグキャリアとしての応用が期待されます。また、AI創薬プラットフォームを用いた新規派生体の探索も始まっており、パーソナライズドコスメティック時代に対応した高付加価値原料としてのポテンシャルが注目されています。

6851-51-0 ((4-aminobutyl)urea) 関連製品

- 592-31-4(butylurea)

- 2158-09-0(Dodecylurea)

- 89106-94-5(Solvent Red 179)

- 627-06-5(Propylurea)

- 4051-66-5(Urea, N,N'-dioctadecyl-)

- 2158-08-9(N-Octadecylurea)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)